

2-Chloro-4-(piperidin-1-ylmethyl)pyridine

molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-(piperidin-1-ylmethyl)pyridine

Cat. No.: B136557

[Get Quote](#)

An In-depth Technical Guide on **2-Chloro-4-(piperidin-1-ylmethyl)pyridine**: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of **2-Chloro-4-(piperidin-1-ylmethyl)pyridine**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details a known synthetic protocol for the compound and discusses its role as a key intermediate in the pharmaceutical industry.

Molecular Structure and Formula

2-Chloro-4-(piperidin-1-ylmethyl)pyridine is a heterocyclic organic compound. Its structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a piperidin-1-ylmethyl group at the 4-position. The piperidin-1-ylmethyl group is composed of a methylene bridge (-CH₂-) connecting the pyridine ring to the nitrogen atom of a piperidine ring.

Molecular Formula: C₁₁H₁₅ClN₂[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The molecular structure is visualized in the diagram below, which illustrates the arrangement of the pyridine and piperidine rings connected by a methylene linker, along with the chloro substituent.

Caption: 2D structure of **2-Chloro-4-(piperidin-1-ylmethyl)pyridine**.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Chloro-4-(piperidin-1-ylmethyl)pyridine** is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

Property	Value	Reference
CAS Number	146270-01-1	[1] [2] [4]
Molecular Weight	210.7 g/mol	[1] [2] [4]
Exact Mass	210.092377	[1] [4]
Density	1.164 g/cm ³	[1] [4]
Boiling Point	303.8 ± 27.0 °C (Predicted)	[1] [4]
Flash Point	137.5 ± 23.7 °C	[1] [4]
Refractive Index	1.563	[1] [4]
Vapor Pressure	0.001 mmHg at 25°C	[1] [4]
pKa	7.11 ± 0.10 (Predicted)	
XLogP3	1.93	[1]

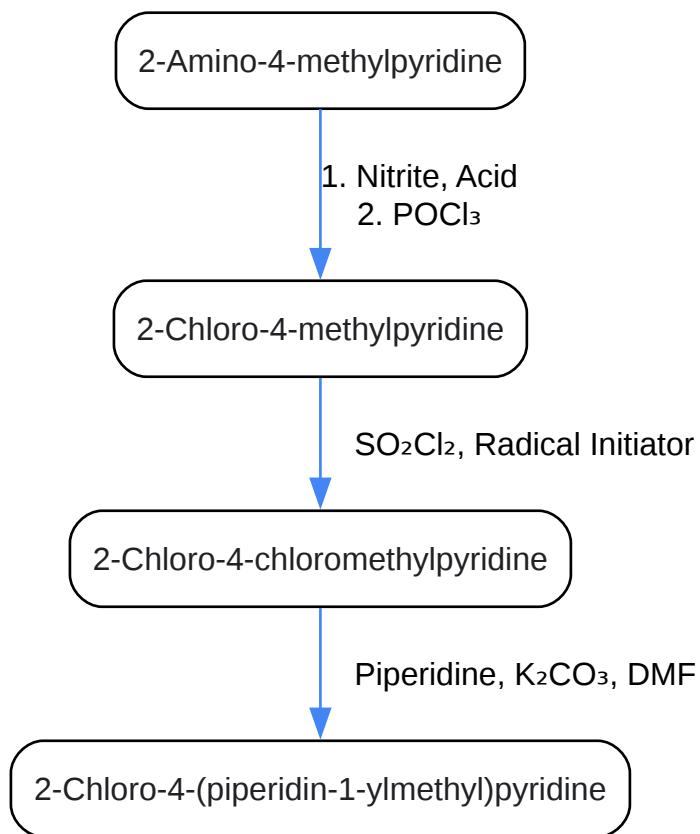
Experimental Protocols: Synthesis

A detailed three-step synthesis method for **2-Chloro-4-(piperidin-1-ylmethyl)pyridine** has been described.[\[1\]](#) This process involves the conversion of 2-amino-4-methylpyridine to the target compound via two key intermediates.

Step 1: Synthesis of 2-Chloro-4-methylpyridine

- Reaction: An aqueous solution of a nitrite (e.g., sodium nitrite or potassium nitrite) is added dropwise to a solution of 2-amino-4-methylpyridine in a strong acid (e.g., concentrated sulfuric acid, hydrochloric acid, or nitric acid).
- Intermediate Formation: This reaction yields a white solid product.

- Chlorination: The resulting solid is treated with phosphorus oxychloride (POCl_3) to produce 2-chloro-4-methylpyridine.

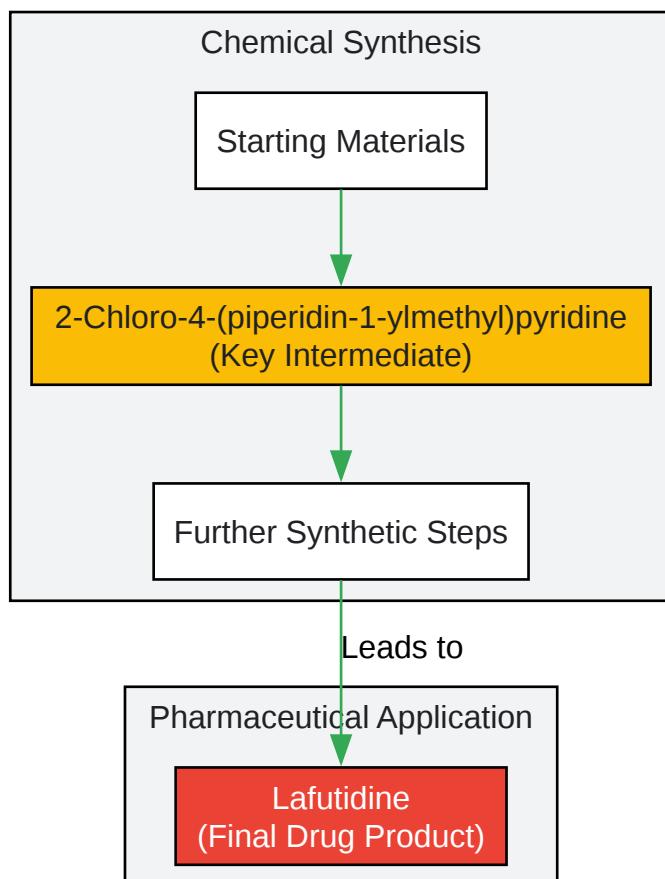

Step 2: Synthesis of 2-Chloro-4-chloromethylpyridine

- Chlorination: Sulfuryl chloride (SO_2Cl_2) is added dropwise to the 2-chloro-4-methylpyridine obtained in the previous step.
- Initiation: A free radical initiator (e.g., azobisisobutyronitrile or benzoyl peroxide) is added in batches during the addition of SO_2Cl_2 .
- Purification: The product, 2-chloro-4-chloromethylpyridine, is obtained by distillation under reduced pressure.

Step 3: Synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine

- Condensation: 2-chloro-4-chloromethylpyridine is condensed with piperidine in a solvent such as dimethylformamide (DMF), with potassium carbonate (K_2CO_3) acting as a base.[1]
- Reaction Conditions: The reaction mixture is heated to 80°C and refluxed for 6 hours.[1]
- Work-up: After cooling, water is added, and the pH is adjusted to 8-9 with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the final product as a light yellow oily liquid.[1]

The overall workflow for the synthesis is depicted in the following diagram.


[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-Chloro-4-(piperidin-1-ylmethyl)pyridine**.

Applications in Drug Development

2-Chloro-4-(piperidin-1-ylmethyl)pyridine is a valuable building block in medicinal chemistry. It is recognized as a key intermediate in the synthesis of Lafutidine, a second-generation H_2 receptor antagonist used for treating gastric ulcers and other related conditions.^{[1][5]} Its structural motifs, the substituted pyridine and piperidine rings, are common in a variety of biologically active molecules.

While specific signaling pathways directly modulated by **2-Chloro-4-(piperidin-1-ylmethyl)pyridine** are not extensively documented in publicly available literature, its role as a precursor to pharmacologically active compounds underscores its importance. The logical relationship of its use in the synthesis of a final drug product is illustrated below.

[Click to download full resolution via product page](#)

Caption: Role as an intermediate in drug manufacturing.

The broader class of pyridine and piperidine derivatives has been investigated for various biological activities, including antimicrobial and antimycobacterial properties.[6][7][8] This suggests a potential for **2-Chloro-4-(piperidin-1-ylmethyl)pyridine** and its analogues in the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 3. 2-CHLORO-4-((PIPERIDIN-1-YL)METHYL)PYRIDINE CAS#: 146270-01-1 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. veeprho.com [veeprho.com]
- 6. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]
- 7. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2-Chloro-4-(piperidin-1-ylmethyl)pyridine molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b136557#2-chloro-4-piperidin-1-ylmethyl-pyridine-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com